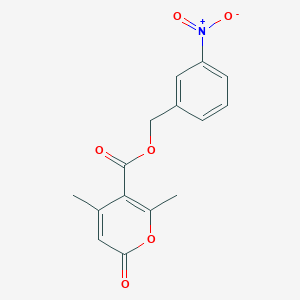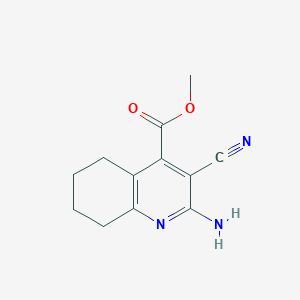
2-Amino-3-cyano-5,6,7,8-tetrahydroquinoline-4-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-cyano-5,6,7,8-tetrahydroquinoline-4-carboxylic acid methyl ester is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of various methyl esters. For example, Rudenko et al. (2012) synthesized methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates and analyzed their molecular and crystal structures using X-ray structural analysis. This study highlights the compound's utility in producing structurally diverse molecules (Rudenko, Artemova, Slepukhin, Karmanov, & Shurov, 2012).
Chemical Transformations
- The compound serves as a precursor in various chemical transformations. Smirnova and Gavrilov (1996) explored the synthesis of esters involving the compound by reacting 2-oxocyclopentyl(hexyl)glyoxylic acid esters with malonic acid derivatives (Smirnova & Gavrilov, 1996).
Novel Compound Synthesis
- It's also used in the synthesis of new compounds. For instance, Armarego and Milloy (1973) synthesized 2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid and examined its reduction properties, showcasing its potential for creating novel derivatives (Armarego & Milloy, 1973).
Antimicrobial Activity Studies
- The compound has been involved in studies of antimicrobial activities. Elkholy and Morsy (2006) reported on the antimicrobial activity of some derivatives synthesized from this compound, indicating its potential application in drug discovery (Elkholy & Morsy, 2006).
Catalytic Synthesis
- It's used in catalytic synthesis processes. Wan et al. (2011) conducted a study on the synthesis of N2-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles, utilizing a basic ionic liquid, demonstrating its applicability in multi-component catalytic reactions (Wan, Yuan, Zhang, Pang, Ma, Yue, Lin, Yin, Bo, & Wu, 2011).
Constrained System Synthesis
- Szakonyi et al. (2002) synthesized 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives from the compound, providing an insight into the synthesis of constrained systems for potential therapeutic applications (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
Eigenschaften
Produktname |
2-Amino-3-cyano-5,6,7,8-tetrahydroquinoline-4-carboxylic acid methyl ester |
|---|---|
Molekularformel |
C12H13N3O2 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
methyl 2-amino-3-cyano-5,6,7,8-tetrahydroquinoline-4-carboxylate |
InChI |
InChI=1S/C12H13N3O2/c1-17-12(16)10-7-4-2-3-5-9(7)15-11(14)8(10)6-13/h2-5H2,1H3,(H2,14,15) |
InChI-Schlüssel |
KTHIJTUJUXPDDZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C(=NC2=C1CCCC2)N)C#N |
Kanonische SMILES |
COC(=O)C1=C(C(=NC2=C1CCCC2)N)C#N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



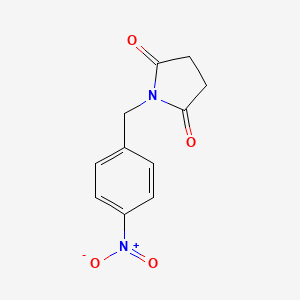
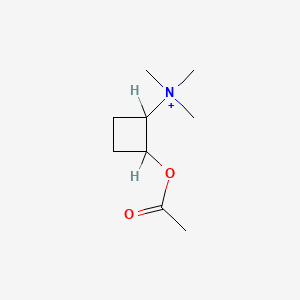

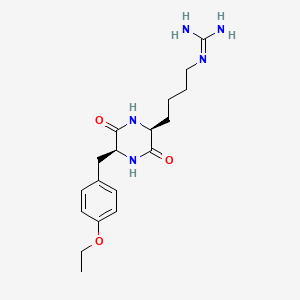
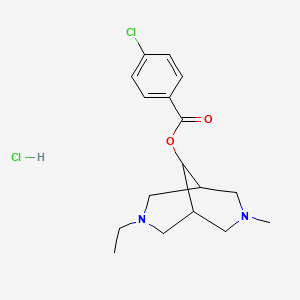
![1,5-Diazabicyclo[3.3.1]nonane](/img/structure/B1211506.png)
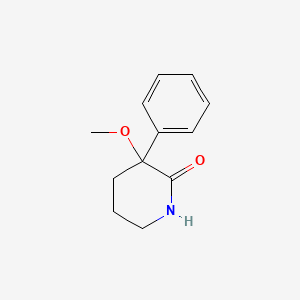
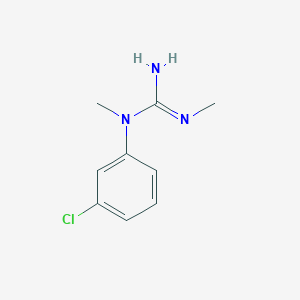
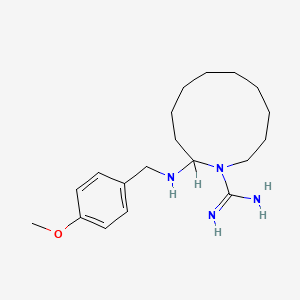

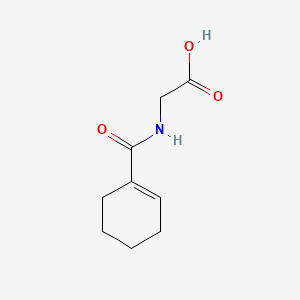

![N-[(3-acetylanilino)-sulfanylidenemethyl]-3-chlorobenzamide](/img/structure/B1211519.png)
